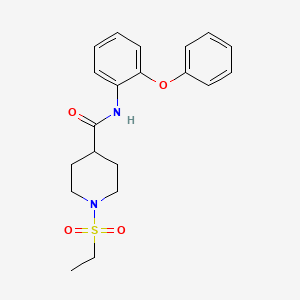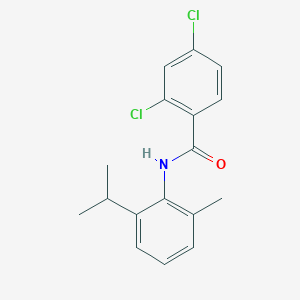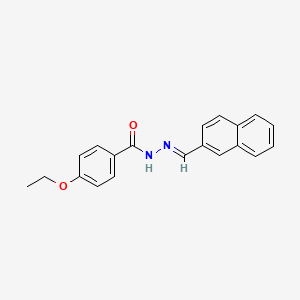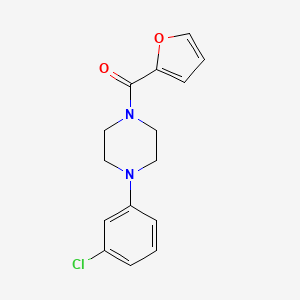![molecular formula C17H12BrN3O3S B5547440 N-[2-(5-bromo-2-furyl)-1H-benzimidazol-5-yl]benzenesulfonamide](/img/structure/B5547440.png)
N-[2-(5-bromo-2-furyl)-1H-benzimidazol-5-yl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a class of chemicals known for their diverse applications in medicinal chemistry and materials science. Its structure and properties have been extensively studied to understand its potential applications and chemical behavior.
Synthesis Analysis
The synthesis of related benzenesulfonamide derivatives typically involves reactions like condensation and substitution, often employing specific reagents and catalysts to achieve the desired product. For example, Sowrirajan et al. (2022) discussed the synthesis of a similar compound using condensation of specific aldehydes and sulfadiazine (Sowrirajan et al., 2022).
Molecular Structure Analysis
Structural characterization often involves techniques like X-ray crystallography, FTIR, NMR, and computational methods. For instance, El’chaninov et al. (2015) analyzed the molecular structure of a related compound using electrophilic substitution reactions, demonstrating the interactions within the molecule (El’chaninov et al., 2015).
Chemical Reactions and Properties
The reactivity of such compounds involves various chemical reactions, including substitutions and ring formations. These reactions are influenced by the compound’s electronic structure, as studied by Yıldız et al. (2010), who explored the Schiff base reactions and tautomerism of a similar compound (Yıldız et al., 2010).
Physical Properties Analysis
Physical properties like melting point, solubility, and crystal structure are crucial for understanding the compound's behavior in different environments. Studies like that of Moreno-Díaz et al. (2008) provide insights into the physical properties of similar sulfonamide derivatives (Moreno-Díaz et al., 2008).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemicals, are central to understanding the compound's interactions and potential applications. The research by Borges et al. (2014) on conformation differences in sulfonamides illustrates how molecular structure influences chemical properties (Borges et al., 2014).
科学的研究の応用
Photodynamic Therapy for Cancer Treatment
A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base. These compounds, including a peripheral tetrakis-substituted zinc(II) phthalocyanine, exhibited useful properties as photosensitizers in photodynamic therapy, showing high singlet oxygen quantum yield and good fluorescence properties. This suggests potential applications in treating cancer through photodynamic therapy due to their Type II photosensitization mechanisms Pişkin, Canpolat, & Öztürk, 2020.
Antitumor Activity
Sławiński and Brzozowski (2006) synthesized a novel series of 2-benzylthio-4-chlorobenzenesulfonamide derivatives, showing significant in vitro antitumor activity against non-small cell lung cancer and melanoma cell lines. This work highlights the potential of benzenesulfonamide derivatives in developing new antitumor agents Sławiński & Brzozowski, 2006.
Inhibitors of Carbonic Anhydrase IX
Abdelrahman et al. (2019) investigated diamide-based benzenesulfonamides as selective inhibitors of carbonic anhydrase IX, a tumor-associated enzyme. Their study identified compounds with nanomolar inhibitory effects, particularly highlighting one derivative that exhibited potent antitumor activity against renal cancer cell lines. This research suggests a therapeutic potential for treating cancer by targeting enzyme inhibition Abdelrahman et al., 2019.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-(5-bromofuran-2-yl)-3H-benzimidazol-5-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O3S/c18-16-9-8-15(24-16)17-19-13-7-6-11(10-14(13)20-17)21-25(22,23)12-4-2-1-3-5-12/h1-10,21H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMWFJCNXBNLIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CC=C(O4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5-bromofuran-2-yl)-1H-benzimidazol-5-yl]benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-methylbenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5547360.png)
![methyl 3-[(3-methoxy-3-oxopropyl)(nitroso)amino]benzoate](/img/structure/B5547366.png)

![2-[(2-thienylmethyl)thio]-1H-benzimidazole](/img/structure/B5547370.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B5547385.png)

![4-{2-[(4-bromo-1-naphthyl)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 2-furoate](/img/structure/B5547400.png)
![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-methylpropanamide](/img/structure/B5547402.png)
![6-chloro-3-[2-(4-chlorophenyl)ethyl]-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B5547408.png)
![N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-5-isopropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5547413.png)

![N-[2-(pyrimidin-2-ylthio)acetyl]benzamide](/img/structure/B5547436.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B5547442.png)
